4-(3-Chlorophenyl)piperidine hydrochloride
Overview
Description
4-(3-Chlorophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N and its molecular weight is 232.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(3-Chlorophenyl)piperidine hydrochloride is the histamine H3 receptor . The histamine H3 receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of neurotransmitters in the brain .
Mode of Action
this compound acts as an antagonist and inverse agonist at the histamine H3 receptor . It blocks histamine autoreceptors, enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain . This interaction results in increased wakefulness and alertness .
Biochemical Pathways
The compound’s action primarily affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the synthesis and release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to enhanced neuronal activity and communication within brain regions important for sleep and wakefulness .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption rate . It is also known to be BBB permeant, meaning it can cross the blood-brain barrier to exert its effects
Result of Action
The primary result of the action of this compound is increased wakefulness and alertness. This is due to the enhanced activity of histaminergic neurons and increased signaling of other neurotransmitters in the brain . In clinical trials, the compound has shown effectiveness in reducing excessive daytime sleepiness in patients with narcolepsy .
Properties
IUPAC Name |
4-(3-chlorophenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXMEDYZBPHVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661377 | |
Record name | 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99329-70-1 | |
Record name | 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99329-70-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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